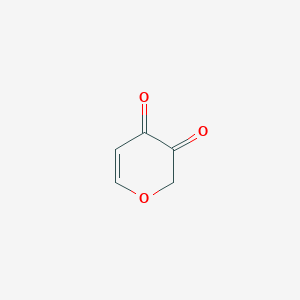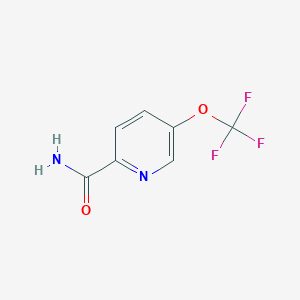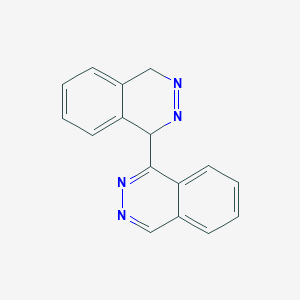
2H-Pyran-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-3,4-dione is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and two carbonyl groups at positions 3 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2H-Pyran-3,4-dione can be synthesized through various synthetic routes. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the use of organocatalysis with N-heterocyclic carbenes (NHCs) to produce 3,4-dihydropyran-2-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective catalytic processes. The use of multicomponent reactions (MCR) is favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyran-3,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition and condensation reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aldehydes, malononitrile, and 1,3-dicarbonyl compounds. Catalysts such as N-heterocyclic carbenes, transition metals, and acids or bases are often employed to facilitate these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aldehydes and malononitrile can yield dihydropyrano[4,3-b]pyran derivatives .
Applications De Recherche Scientifique
2H-Pyran-3,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential biological activities, including anti-inflammatory, anti-microbial, and anti-tumor properties . Additionally, it is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-Pyran-3,4-dione involves its interaction with various molecular targets and pathways. For example, it can undergo Knoevenagel condensation with malononitrile to form benzylidenemalononitrile, which can further react to form more complex structures . The specific molecular targets and pathways depend on the particular application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2H-Pyran-3,4-dione can be compared with other similar compounds such as 2H-chromenes and 4H-pyrans. While 2H-chromenes are more stable due to their fused aromatic ring, this compound is unique in its ability to undergo a wide range of chemical reactions and form diverse products . Other similar compounds include 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran, which differ in the position of the double bond and the presence of additional hydrogen atoms .
Propriétés
Numéro CAS |
76031-43-1 |
|---|---|
Formule moléculaire |
C5H4O3 |
Poids moléculaire |
112.08 g/mol |
Nom IUPAC |
pyran-3,4-dione |
InChI |
InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-2H,3H2 |
Clé InChI |
RLKSFDPWAOQOMB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C(=O)C=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)

![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)



![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)
